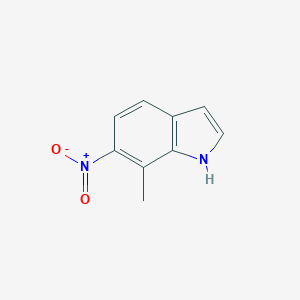

4-hydroxy-2-methylphthalazin-1(2H)-one

Vue d'ensemble

Description

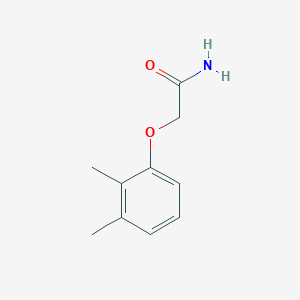

4-hydroxy-2-methylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Pollutants and Endocrine Disruption

Research has shown that chemicals similar to 4-hydroxy-2-methylphthalazin-1(2H)-one, such as phthalates and bisphenol A, act as endocrine disruptors, impacting reproductive organs and spermatogenesis in mammals. These studies highlight concerns about the environmental presence of such compounds and their effects on human and animal health (Lagos-Cabré & Moreno, 2012).

Advanced Oxidation Processes for Water Remediation

Advanced oxidation processes (AOPs) have been researched for their effectiveness in breaking down environmental pollutants, including phthalates and bisphenols. These processes utilize hydroxyl radicals to mineralize endocrine-disrupting compounds in water, demonstrating the potential for chemical remediation and reducing environmental impacts (Gültekin & Ince, 2007).

Pharmaceutical Applications and Drug Synthesis

The structural features of heterocyclic compounds, such as triazoles and oxazines, have been extensively explored for developing new pharmaceuticals with a variety of biological activities. These studies underline the significance of heterocyclic chemistry in drug discovery, suggesting potential research directions for this compound in creating therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties (Ferreira et al., 2013).

Analytical and Biochemical Applications

Compounds with specific binding affinities, such as Hoechst 33258, are used in biochemistry for DNA staining and analysis. The interaction of these compounds with DNA or proteins offers tools for studying cellular processes, suggesting that this compound could be investigated for similar biochemical applications (Issar & Kakkar, 2013).

Mécanisme D'action

Target of Action

It has been identified as a suitable nicotinamide mimicking parp10 inhibitor scaffold . PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair and cell signaling .

Mode of Action

The compound interacts with its targets by mimicking the structure of nicotinamide, a key component in the active site of PARP10 . This allows it to inhibit the activity of PARP10, potentially altering various cellular processes .

Biochemical Pathways

Given its role as a parp10 inhibitor, it may impact pathways related to dna repair and cell signaling .

Pharmacokinetics

Compounds 7c and 8b, which are derivatives of 2-methyl-2,3-dihydrophthalazine-1,4-dione, have been reported to exhibit good adme pharmacokinetics with good drug-likeness parameters .

Result of Action

Some derivatives of this compound have shown potent anticonvulsant activities . Additionally, compound 6e, a derivative of 2-Methyl-2,3-dihydrophthalazine-1,4-dione, has shown potent anticonvulsant activity with an ED50 value of 6.8 mg/kg .

Analyse Biochimique

Biochemical Properties

It has been suggested that phthalazine derivatives, such as 2-Methyl-2,3-dihydrophthalazine-1,4-dione, may act as non-competitive AMPA receptor antagonists . This suggests that this compound could interact with AMPA receptors, which are proteins that mediate the majority of excitatory neurotransmission .

Cellular Effects

Based on its potential role as a non-competitive AMPA receptor antagonist, it could influence cell function by modulating excitatory neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential non-competitive AMPA receptor antagonist, it may exert its effects at the molecular level by binding to the transducer domains of AMPA receptors and inhibiting channel gating . This could lead to changes in gene expression and enzyme activity.

Propriétés

IUPAC Name |

3-methyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-5-3-2-4-6(7)8(12)10-11/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVYNYHUUGFVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311022 | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18393-54-9 | |

| Record name | NSC235820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)